molecular formula C12H13N3O2 B1683235 Triaziquone CAS No. 68-76-8

Triaziquone

Cat. No.: B1683235
CAS No.: 68-76-8
M. Wt: 231.25 g/mol
InChI Key: PXSOHRWMIRDKMP-UHFFFAOYSA-N
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Properties

IUPAC Name

2,3,5-tris(aziridin-1-yl)cyclohexa-2,5-diene-1,4-dione
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InChI

InChI=1S/C12H13N3O2/c16-9-7-8(13-1-2-13)12(17)11(15-5-6-15)10(9)14-3-4-14/h7H,1-6H2
Source PubChem
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InChI Key

PXSOHRWMIRDKMP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CN1C2=CC(=O)C(=C(C2=O)N3CC3)N4CC4
Source PubChem
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Molecular Formula

C12H13N3O2
Record name TRIAZIQUONE
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DSSTOX Substance ID

DTXSID1021370
Record name Triaziquone
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Molecular Weight

231.25 g/mol
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Physical Description

Triaziquone appears as purple needle-like crystals. (NTP, 1992)
Record name TRIAZIQUONE
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Solubility

Sparingly soluble (NTP, 1992), Sparingly soluble in cold water; soluble in acetone, benzene, chloroform, ethyl acetate, methanol, and warm acetic acid, In water, 1.1X10+5 mg/L at 25 °C /Estimated/
Record name TRIAZIQUONE
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Record name TRIAZIQUONE
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Vapor Pressure

3.4X10-6 mm Hg at 25 °C /Estimated/
Record name TRIAZIQUONE
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Mechanism of Action

... Hepatocyte cytotoxicity induced by trenimon (250 microM) under aerobic conditions ensued following an initial induction of cyanide-resistant respiration and partial oxidation of glutathione to oxidized glutathione. Trenimon reduction to the hydroquinone by the hepatocytes was rapid. Inhibition of hepatocyte DT-diaphorase by dicumarol increased trenimon-induced cytotoxicity by approximately 10-fold, and markedly inhibited hydroquinone formation. Both cyanide-resistant respiration and oxidized glutathione formation were markedly increased, resulting in depletion of oxygen in the media. Trenimon reduction to the hydroquinone then occurred. ... Hepatocyte cytotoxicity induced by trenimon (350 microM) under hypoxic conditions ensued following glutathione depletion without oxidized glutathione formation. Inactivation of hepatocyte DT-diaphorase by dicumarol under hypoxic conditions increased trenimon-induced cytotoxicity by approximately 3.5-fold and increased semiquinone radical levels 2-fold without affecting its reduction rate., L5178Y/HBM10 lymphoblasts, resistant to hydrolyzed benzoquinone mustard, were approximately 2-fold more sensitive to trenimon (2,3,5-tris-ethyleneimino-1,4-benzoquinone) compared to parental cells (L5178Y). The L5178Y/HBM10 cells are reported to have a 24-fold increased level of DT-diaphorase activity over the parental cells. Inhibition of DT-diaphorase by dicoumarol markedly inhibited the cytotoxic activity of trenimon to the resistant L5178Y/HBM10 cells. Spectrophotometric analysis of the reduction of the quinone, trenimon, to its hydroquinone form was shown to occur approximately 25 times more rapidly in the L5178Y/HBM10 cells relative to the parental cells and was inhibited by discoumarol. Trenimon also induced continuous cyanide-resistant respiration in the L5178Y cells, but not in the resistant L5178Y/HBM10 cells., Treatment of Ehrlich ascites tumor cells with the alkylating agent triaziquone [2,3,5-tris(ethyleneimino)benzoquinone-1,4] and nitrogen mustard leads to a reduction of the posttranslational acetylation of histones. Acetylation of all core histones is affected. The reduction of labeling of acetylated sites is accompanied by a dose-dependent decrease in the extent of acetylation as indicated by the level of acetylation of H4. The depression of histone acetylation is expressed at all concentrations of the alkylating agents which cause significant inhibition of tumor cell proliferation.
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Color/Form

Purple needles crystals from ethyl acetate

CAS No.

68-76-8
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Melting Point

324 to 325 °F (NTP, 1992), 162.5-163 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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